

# Commercial formulations of Dinobuton (e.g., Acrex, Dessin)

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## Compound of Interest

Compound Name: *Dinobuton*

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## Dinobuton (Acrex, Dessin): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Dinobuton**, a dinitrophenol pesticide, was historically marketed under commercial formulations such as Acrex and Dessin. It functioned as a non-systemic acaricide and fungicide, primarily used to control mites and powdery mildew on crops like apples, cotton, and various vegetables.

[1] **Dinobuton**'s mode of action is the uncoupling of oxidative phosphorylation, a critical process for energy production in living cells. This technical guide provides an in-depth overview of the available scientific information on **Dinobuton**, with a focus on its chemical properties, mechanism of action, metabolism, toxicology, and environmental fate. Due to the discontinuation of its use in many regions, detailed information on the specific composition of its commercial formulations is limited in publicly available resources.

### Chemical and Physical Properties

**Dinobuton**, with the chemical name 2-sec-butyl-4,6-dinitrophenyl isopropyl carbonate, is a crystalline solid.[1][2] A comprehensive summary of its key chemical and physical properties is presented in Table 1.

Property	Value	Reference
CAS Number	973-21-7	[1]
Molecular Formula	C14H18N2O7	[1]
Molecular Weight	326.3 g/mol	[1]
Appearance	Pale yellow crystalline solid	[3]
Melting Point	61-62 °C	
Water Solubility	Insoluble	
Vapor Pressure	1.1 x 10 <sup>-6</sup> mm Hg at 25 °C	[1]
Log Kow	4.3	

## Commercial Formulations

**Dinobuton** was primarily available in two types of formulations:

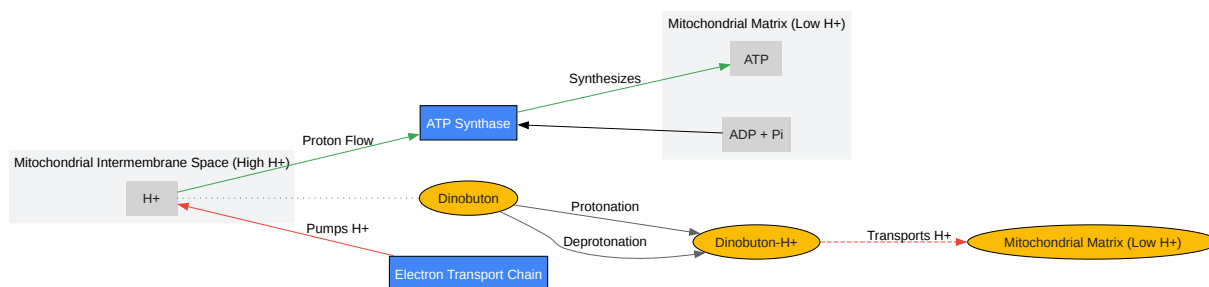
- Wettable Powders (WP): These formulations typically contained 50% active ingredient.
- Emulsifiable Concentrates (EC): These liquid formulations contained 30% active ingredient.

The inert ingredients in these formulations, which would have included carriers, solvents, and adjuvants to ensure stability and efficacy, are not detailed in currently accessible literature. The development of stable and effective pesticide formulations is a complex process that involves the selection of appropriate co-formulants to ensure the active ingredient remains effective and can be easily applied. General formulation principles suggest that for emulsifiable concentrates, organic solvents and emulsifying agents would have been used. For wettable powders, inert carriers and wetting and dispersing agents would have been included.

## Mechanism of Action: Uncoupling of Oxidative Phosphorylation

**Dinobuton**, like other dinitrophenols, acts as an uncoupler of oxidative phosphorylation in the mitochondria.[4][5] This process disrupts the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell.

The mechanism involves the transport of protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthase to function.[4][6] **Dinobuton**, being a lipophilic molecule, can readily pass through the mitochondrial membranes. In the intermembrane space, where the proton concentration is high, it becomes protonated. This protonated form then moves across the inner membrane into the mitochondrial matrix, where the proton concentration is lower, and releases the proton. This "short-circuiting" of the proton flow uncouples the electron transport chain from ATP synthesis, leading to a rapid consumption of energy reserves without the production of ATP. The energy is instead dissipated as heat.



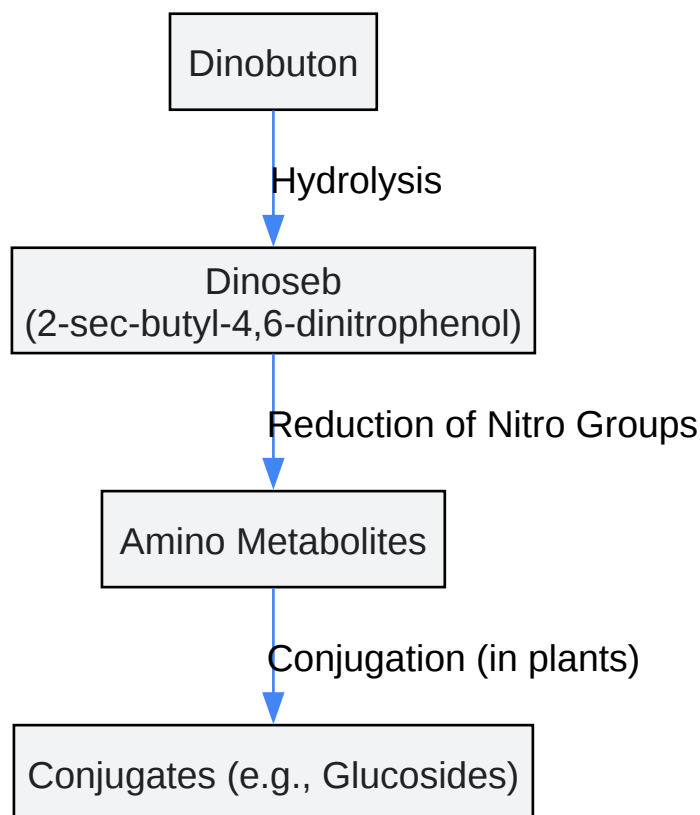
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Uncoupling of oxidative phosphorylation by **Dinobuton**.

## Metabolism

The metabolic fate of **Dinobuton** has been studied in both plants and animals. The primary metabolic pathway involves the hydrolysis of the ester linkage, yielding its parent phenol, dinoseb (2-sec-butyl-4,6-dinitrophenol).[1] This is followed by the reduction of the nitro groups to form amino derivatives.

In animals, such as rats, **Dinobuton** is rapidly metabolized and excreted.[1] In plants, the metabolites can be conjugated with glucose to form glucosides.



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Simplified metabolic pathway of **Dinobuton**.

## Toxicology

The acute toxicity of **Dinobuton** has been determined in animal studies. The oral LD50 in male and female rats is reported to be 59 mg/kg and 71 mg/kg, respectively.

Species	Route	Toxicity Value	Reference
Rat (male)	Oral	LD50: 59 mg/kg	
Rat (female)	Oral	LD50: 71 mg/kg	

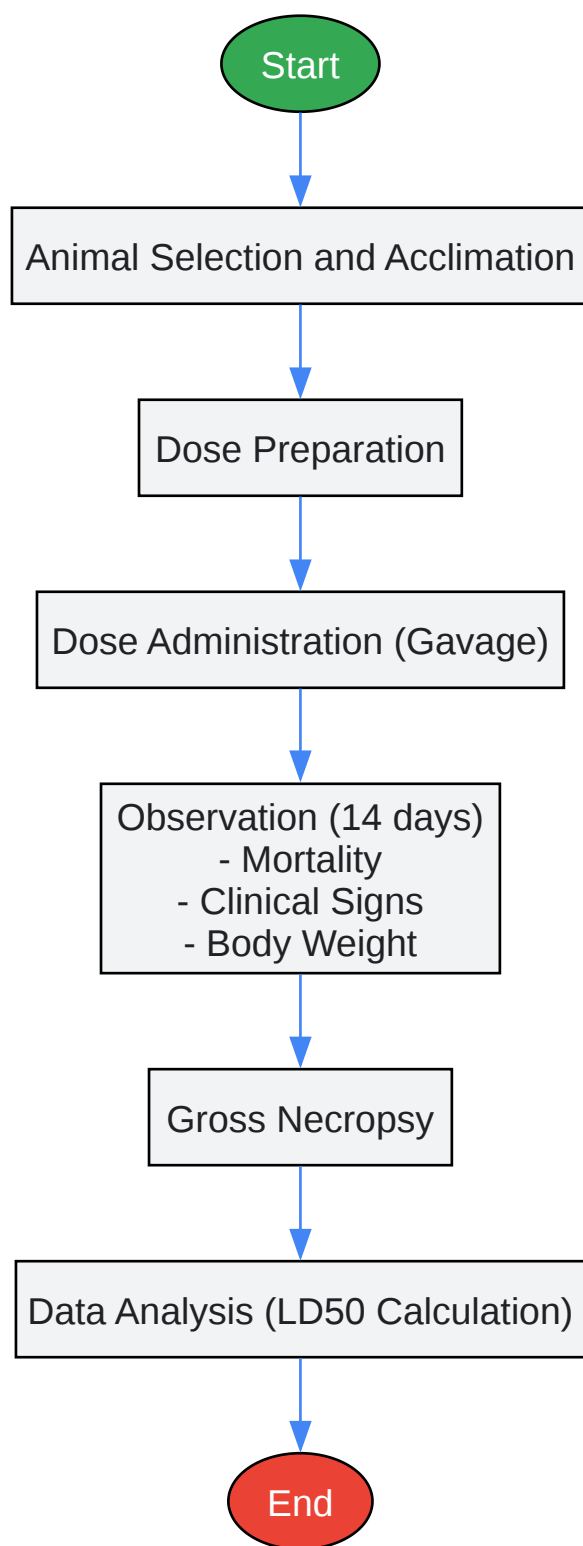
Symptoms of dinitrophenol poisoning can include fatigue, thirst, sweating, and elevated temperature, which are consistent with the uncoupling of oxidative phosphorylation and the

dissipation of energy as heat.

#### Experimental Protocol for Acute Oral Toxicity (General Guideline)

A standardized protocol, such as those from the Organisation for Economic Co-operation and Development (OECD) Test Guideline 401, would likely have been followed for determining the acute oral toxicity of **Dinobuton**. A generalized workflow for such a study is as follows:

- **Animal Selection:** Healthy, young adult laboratory animals of a single strain (e.g., Wistar rats) are selected and acclimated to laboratory conditions.
- **Dose Preparation:** The test substance (**Dinobuton**) is prepared in a suitable vehicle (e.g., corn oil) at various concentrations.
- **Administration:** A single dose of the test substance is administered by gavage to fasted animals. A control group receives the vehicle only.
- **Observation:** Animals are observed for mortality, clinical signs of toxicity, and changes in body weight at regular intervals for at least 14 days.
- **Necropsy:** All animals are subjected to a gross necropsy at the end of the observation period.
- **Data Analysis:** The LD50 value is calculated using appropriate statistical methods (e.g., probit analysis).



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Generalized workflow for an acute oral toxicity study.

## Environmental Fate

The environmental fate of a pesticide is crucial for assessing its potential impact on non-target organisms and ecosystems. Key aspects of **Dinobuton**'s environmental fate are summarized below.

Environmental Compartment	Fate and Behavior
Soil	Dinobuton is expected to be immobile in soil due to its high estimated Koc value (6800). It is susceptible to photodegradation on soil surfaces, with one of the degradation products being dinoseb.[1]
Water	Under alkaline conditions, Dinobuton is expected to hydrolyze to dinoseb.[1]
Atmosphere	In the atmosphere, vapor-phase Dinobuton is degraded by reaction with hydroxyl radicals, with an estimated half-life of about 2 days.[1]

### Experimental Protocol for Soil Degradation Study (General Guideline)

Studies to determine the rate of degradation of a pesticide in soil are typically conducted under controlled laboratory conditions following guidelines such as OECD Test Guideline 307. A general protocol would involve:

- **Soil Collection and Preparation:** Representative soil samples are collected, sieved, and characterized (e.g., pH, organic matter content, texture).
- **Test Substance Application:** Radiolabeled (e.g., <sup>14</sup>C) **Dinobuton** is applied to the soil samples at a known concentration.
- **Incubation:** The treated soil samples are incubated under controlled conditions of temperature, moisture, and light (for photolysis studies) or darkness (for aerobic/anaerobic degradation).

- **Sampling and Analysis:** At specified time intervals, soil samples are extracted and analyzed for the parent compound and its degradation products using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection.
- **Data Analysis:** The rate of degradation (e.g., DT50, the time taken for 50% of the substance to degrade) is calculated using appropriate kinetic models.

## Analytical Methods

The determination of **Dinobuton** residues in various matrices like crops, soil, and water is essential for monitoring and regulatory purposes. While specific, detailed protocols for modern analytical techniques applied to **Dinobuton** are scarce due to its discontinued use, general methods for dinitrophenol pesticides are applicable. These typically involve:

- **Extraction:** The sample is extracted with an organic solvent.
- **Clean-up:** The extract is purified to remove interfering substances using techniques like solid-phase extraction (SPE).
- **Analysis:** The purified extract is analyzed by chromatographic methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (MS) for sensitive and selective detection.

## Conclusion

**Dinobuton**, formerly available in commercial formulations like Acrex and Dessin, is a dinitrophenol pesticide that acts by uncoupling oxidative phosphorylation. While its use has been largely discontinued, understanding its chemical properties, mechanism of action, and toxicological profile remains relevant for historical exposure assessment and for the broader understanding of dinitrophenol pesticide toxicology. The available data indicates that **Dinobuton** is moderately toxic and undergoes metabolism to dinoseb and other derivatives. Its environmental fate is characterized by limited mobility in soil and degradation through hydrolysis and photolysis. Further research into the specific composition of its historical commercial formulations and more detailed quantitative efficacy data would be necessary for a complete retrospective assessment.



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